6-Methoxybenzo[b]thiophene-2-carboxylic acid
CAS No.: 102539-79-7
Cat. No.: VC20748133
Molecular Formula: C10H8O3S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxybenzo[b]thiophene-2-carboxylic acid - 102539-79-7](/images/no_structure.jpg)
Specification
CAS No. | 102539-79-7 |
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Molecular Formula | C10H8O3S |
Molecular Weight | 208.24 g/mol |
IUPAC Name | 6-methoxy-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H8O3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) |
Standard InChI Key | XTXMOIBADXDEKF-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(S2)C(=O)O |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(S2)C(=O)O |
Introduction
Chemical Structure and Properties
6-Methoxybenzo[b]thiophene-2-carboxylic acid is characterized by a benzo[b]thiophene core framework with a methoxy group (-OCH3) at the 6-position and a carboxylic acid group (-COOH) at the 2-position. The compound belongs to the family of heterocyclic aromatic compounds containing both oxygen and sulfur heteroatoms within its structure.
Basic Chemical Information
The compound has a molecular formula of C10H8O3S with the carboxylic acid and methoxy functional groups contributing to its unique chemical properties and reactivity profile . While exact physical property data specifically for this compound is limited in the search results, we can examine its structural features to understand its behavior.
The methoxy group at the 6-position enhances electron density in the aromatic system, while the carboxylic acid group at the 2-position provides a reactive site for various chemical transformations. This combination of functional groups contributes to the compound's solubility profile and reactivity patterns.
Structural Comparison with Related Compounds
The structural characteristics of 6-Methoxybenzo[b]thiophene-2-carboxylic acid can be better understood by comparing it with related compounds:
Applications in Pharmaceutical Research
Structure-Activity Relationships
Related benzothiophene derivatives have demonstrated significant pharmaceutical activity. For instance, the structural analog 6-Methylbenzo[b]thiophene-2-carboxylic acid has shown potent antagonism of the neurokinin-2 (NK2) receptor with subnanomolar potency in vitro and prolonged in vivo efficacy. This suggests that 6-Methoxybenzo[b]thiophene-2-carboxylic acid may possess similar or enhanced biological activities due to the electron-donating properties of the methoxy group.
Applications in Materials Science and Organic Electronics
Organic Electronics
The compound plays a significant role in the fabrication of organic semiconductors that contribute to the development of flexible electronic devices . Its aromatic structure with extended π-conjugation makes it particularly valuable in this field.
Advanced Materials Development
6-Methoxybenzo[b]thiophene-2-carboxylic acid is explored for its potential in creating advanced materials with unique electrical and optical properties . The compound's structural features contribute to its capacity to form materials beneficial for:
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Sensors and detection systems
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Specialized coatings with enhanced properties
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Materials with tunable electronic characteristics
Environmental and Biological Research Applications
Environmental Chemistry Research
The compound is studied for its role in the degradation of environmental pollutants, helping researchers develop strategies to mitigate environmental contamination . The carboxylic acid and methoxy functional groups likely influence its interaction with various environmental substrates and pollutants.
Biological Activity Studies
6-Methoxybenzo[b]thiophene-2-carboxylic acid is investigated for its biological activities, providing insights into its potential as a lead compound for new therapeutic agents . While specific biological activity data for this exact compound is limited in the search results, related benzothiophene derivatives have shown antimicrobial properties against various pathogens.
Structure-Property Relationships
Electronic Properties
The methoxy group at the 6-position significantly influences the electronic distribution within the molecule, affecting:
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Reactivity patterns
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Binding affinities to biological targets
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Optical properties relevant to materials applications
Functional Group Contributions
The presence of the carboxylic acid group provides:
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A site for further derivatization (esterification, amidation)
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Hydrogen bonding capabilities
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Enhanced water solubility compared to non-functionalized benzothiophenes
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